molecular formula C12H17BrN2 B1368486 5-Bromo-2-(2-methyl-1-piperidinyl)aniline CAS No. 1016849-87-8

5-Bromo-2-(2-methyl-1-piperidinyl)aniline

Cat. No. B1368486
M. Wt: 269.18 g/mol
InChI Key: OWFGFMQECASRHO-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methyl-1-piperidinyl)aniline, also known as 2-bromo-1-methyl-4-piperidinol or BMP, is an organic compound that belongs to the class of piperidines. It is a colorless, water-soluble solid that is used in a variety of scientific applications, including synthesis, drug and enzyme research, and biochemical and physiological studies. BMP has a low toxicity profile and is generally considered to be safe for use in laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

5-Bromo-2-(2-methyl-1-piperidinyl)aniline and its derivatives have been synthesized and characterized in various studies. For example, the synthesis of new partially hydrogenated carbazoles involved the bromination of derivatives of N-(p-tolylsulfonyl)anilines, including those related to 5-bromo-2-(2-methyl-1-piperidinyl)aniline, to produce N-(p-tolylsulfonyl) derivatives of bromo-hexahydrocarbazoles (Gataullin et al., 2007). Another study focused on the synthesis and characterization of 1,3,4-oxadiazole analogs, which involved the reaction of p-bromoanilino acetohydrazide with aromatic aldehydes to produce 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 -yl)methyl]aniline compounds, demonstrating the compound's utility in creating structures with potential biological activities (Bhat et al., 2011).

Application in Chemical Reactions

The compound's derivatives have been used in various chemical reactions. For instance, a study demonstrated the use of an acid-base bifunctional ionic liquid in the reaction of aniline and dimethyl carbonate, where the ionic liquid catalyzed the reaction to produce methyl-N-methyl-N-phenylcarbamate with high reactivity, highlighting the compound's role in enhancing reaction efficiency (Zhang et al., 2010).

Radiosynthesis Applications

5-Bromo-2-(2-methyl-1-piperidinyl)aniline has been involved in the radiosynthesis of complex molecules. A notable example is the radiosynthesis of 2-amino-5-[18F]fluoropyridines, where the compound was used in a palladium-catalyzed reaction with dimethylamine and other amines, indicating its use in the synthesis of radiolabeled compounds for potential applications in medical imaging and therapy (Pauton et al., 2019).

properties

IUPAC Name

5-bromo-2-(2-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-4-2-3-7-15(9)12-6-5-10(13)8-11(12)14/h5-6,8-9H,2-4,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFGFMQECASRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-methylpiperidin-1-yl)aniline

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